Cas no 1070879-33-2 (4-bromo-5,7-dimethylquinoline)
4-bromo-5,7-dimethylquinoline Chemical and Physical Properties
Names and Identifiers
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- 4-BROMO-5,7-DIMETHYLQUINOLINE
- 4-Chloro-5,7-dimethyl-quinoline
- AKOS023250550
- SB72004
- VSB87933
- MFCD11505114
- DB-059546
- DTXSID10653682
- CS-0440723
- 1070879-33-2
- 4-bromo-5,7-dimethylquinoline
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- MDL: MFCD11505114
- Inchi: 1S/C11H10BrN/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h3-6H,1-2H3
- InChI Key: OLXVUFILQVHTOS-UHFFFAOYSA-N
- SMILES: BrC1C=CN=C2C=C(C)C=C(C)C2=1
Computed Properties
- Exact Mass: 234.99966g/mol
- Monoisotopic Mass: 234.99966g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89000
- LogP: 3.50500
4-bromo-5,7-dimethylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM256118-5g |
4-Bromo-5,7-dimethylquinoline |
1070879-33-2 | 97% | 5g |
$839 | 2021-08-04 | |
| TRC | B998753-50mg |
4-Bromo-5,7-dimethylquinoline |
1070879-33-2 | 50mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B998753-100mg |
4-Bromo-5,7-dimethylquinoline |
1070879-33-2 | 100mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B998753-500mg |
4-Bromo-5,7-dimethylquinoline |
1070879-33-2 | 500mg |
$ 275.00 | 2022-06-01 | ||
| Apollo Scientific | OR309286-1g |
4-Bromo-5,7-dimethylquinoline |
1070879-33-2 | 1g |
£258.00 | 2025-02-20 | ||
| Chemenu | CM256118-1g |
4-Bromo-5,7-dimethylquinoline |
1070879-33-2 | 97% | 1g |
$251 | 2022-06-14 | |
| Chemenu | CM256118-5g |
4-Bromo-5,7-dimethylquinoline |
1070879-33-2 | 97% | 5g |
$671 | 2022-06-14 | |
| abcr | AB292343-250 mg |
4-Bromo-5,7-dimethylquinoline |
1070879-33-2 | 250mg |
€169.50 | 2023-04-26 | ||
| abcr | AB292343-1 g |
4-Bromo-5,7-dimethylquinoline |
1070879-33-2 | 1g |
€373.50 | 2023-04-26 | ||
| abcr | AB292343-5 g |
4-Bromo-5,7-dimethylquinoline |
1070879-33-2 | 5g |
€1002.50 | 2023-04-26 |
4-bromo-5,7-dimethylquinoline Suppliers
4-bromo-5,7-dimethylquinoline Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 4-bromo-5,7-dimethylquinoline
Research Briefing on 4-bromo-5,7-dimethylquinoline (CAS: 1070879-33-2) in Chemical Biology and Pharmaceutical Applications
4-bromo-5,7-dimethylquinoline (CAS: 1070879-33-2) is a halogenated quinoline derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in drug discovery and medicinal chemistry. Quinoline scaffolds are well-known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The bromo and dimethyl substitutions at specific positions on the quinoline ring enhance its reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry.
Recent studies have focused on the synthesis and optimization of 4-bromo-5,7-dimethylquinoline to improve its yield and purity for pharmaceutical applications. Advanced catalytic methods, such as palladium-catalyzed cross-coupling reactions, have been employed to modify the bromo-substituted position, enabling the introduction of diverse pharmacophores. These modifications are critical for developing novel therapeutic agents targeting specific biological pathways, such as kinase inhibition or G-protein-coupled receptor (GPCR) modulation.
In the context of drug discovery, 4-bromo-5,7-dimethylquinoline has been investigated as a precursor for the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling and are often dysregulated in diseases like cancer and inflammatory disorders. Researchers have reported the successful incorporation of this compound into larger molecular frameworks, yielding potent inhibitors with high selectivity for specific kinase targets. For instance, derivatives of 4-bromo-5,7-dimethylquinoline have shown promising activity against tyrosine kinases, which are implicated in various malignancies.
Another area of interest is the antimicrobial potential of 4-bromo-5,7-dimethylquinoline derivatives. Recent in vitro studies have demonstrated their efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential enzymatic processes. These findings highlight the compound's potential as a lead structure for developing new antibiotics to address the growing threat of antimicrobial resistance.
Beyond its biological applications, 4-bromo-5,7-dimethylquinoline has also been explored in materials science. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Researchers have synthesized conjugated polymers incorporating this quinoline derivative, observing enhanced charge transport and luminescence characteristics. Such advancements underscore the interdisciplinary relevance of this compound.
In conclusion, 4-bromo-5,7-dimethylquinoline (CAS: 1070879-33-2) represents a multifaceted building block in chemical biology and pharmaceutical research. Its synthetic versatility, combined with its broad biological and material applications, positions it as a key compound for future innovations. Ongoing research aims to further elucidate its mechanisms of action and optimize its derivatives for clinical and industrial use. As the field progresses, this quinoline derivative is expected to play an increasingly prominent role in addressing unmet medical and technological challenges.
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